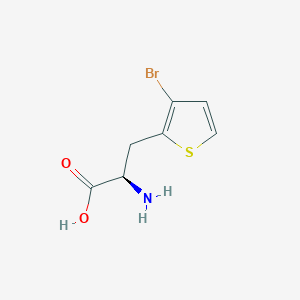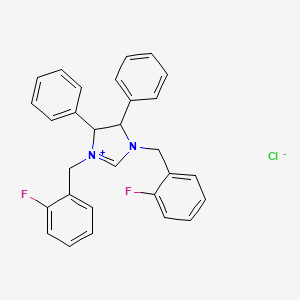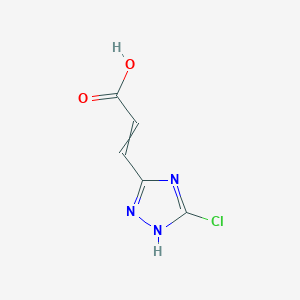![molecular formula C11H21ClN4O4 B12507220 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is a diazirine-containing lysine amino acid derivative. This compound is notable for its use in photoaffinity labeling, a technique used to study protein-protein interactions and identify molecular targets in biological systems. The diazirine group in the compound can form covalent bonds with nearby molecules upon exposure to UV light, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves several steps. The key steps include the introduction of the diazirine group and the formation of the lysine derivative. The reaction typically starts with the preparation of the diazirine intermediate, followed by its coupling with a lysine derivative under specific reaction conditions. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon exposure to UV light (~360 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
UV Light: Used for photoaffinity labeling to activate the diazirine group.
Methanesulfonic Acid: Used in the synthesis of the diazirine intermediate.
Major Products Formed
The major products formed from these reactions include covalently bonded complexes with target proteins or other molecules, which can be analyzed to identify molecular interactions and binding sites.
Applications De Recherche Scientifique
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Medicine: Utilized in drug discovery to identify potential drug targets and validate their interactions.
Industry: Applied in the development of biochemical probes and tools for research and diagnostic purposes.
Mécanisme D'action
The primary mechanism of action of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the identification of molecular interactions and binding sites. The compound targets proteins and other biomolecules, enabling the study of their interactions and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-L-photo-leucine
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-Phe-OH
- H-L-Photo-Proline hydrochloride
- 6-Azido-hexanoic acid
- 4-Pentynoic acid
- Methyl-o-nitropiperonyllysine
- Fmoc-azidolysine
- SDA (NHS-Diazirine)
- L-C-Propargylglycine
Uniqueness
2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is unique due to its specific diazirine group, which allows for efficient photoaffinity labeling. This makes it particularly valuable for studying protein-protein interactions and identifying molecular targets in complex biological systems.
Propriétés
Formule moléculaire |
C11H21ClN4O4 |
|---|---|
Poids moléculaire |
308.76 g/mol |
Nom IUPAC |
2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H |
Clé InChI |
NFYRMQZAZIBQET-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)

![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)

![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)


![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)


![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
